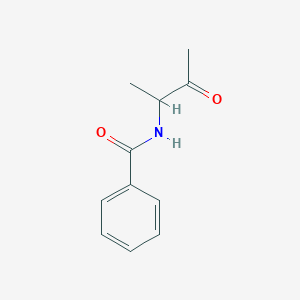

N-(3-oxobutan-2-yl)benzamide

Overview

Description

“N-(3-oxobutan-2-yl)benzamide” is a chemical compound with the molecular formula C11H13NO2 . It is also known by its chemical structure, which includes a benzamide group attached to a 3-oxobutan-2-yl group .

Synthesis Analysis

The synthesis of benzamide derivatives, such as “N-(3-oxobutan-2-yl)benzamide”, can be achieved through the direct condensation of benzoic acids and amines . This reaction is performed under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth . This method is considered green, rapid, mild, and highly efficient .Molecular Structure Analysis

The molecular structure of “N-(3-oxobutan-2-yl)benzamide” can be analyzed using various spectroscopic techniques . These techniques can provide detailed information about the compound’s structure, including its atomic arrangement and chemical bonds .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(3-oxobutan-2-yl)benzamide” can be found in databases like PubChem . These properties include its molecular weight, chemical structure, and other relevant information .Scientific Research Applications

Chemokine Receptor Antagonism : A derivative of N-(3-oxobutan-2-yl)benzamide has been identified as a potent C-C chemokine receptor 1 (CCR1) antagonist, which is crucial for immunological responses and potential therapeutic applications (Yang Hong et al., 2015).

Bactericidal Activity : Certain substituted N-(3-oxobutan-2-yl)benzamides have shown promising bactericidal activity against methicillin-resistant Staphylococcus aureus (MRSA), indicating their potential as antibacterial agents (Iveta Zadrazilova et al., 2015).

Synthetic Cannabinoid Research : N-(3-oxobutan-2-yl)benzamide derivatives have been identified in new psychoactive substances, indicating their use in the synthesis of synthetic cannabinoids for research purposes (Gavin McLaughlin et al., 2016).

Metabolic Study of Synthetic Cannabinoids : The metabolism of N-(3-oxobutan-2-yl)benzamide derivatives, used as synthetic cannabinoids, has been studied using human liver microsomes, providing insight into their biotransformation and potential toxicological profiles (Jing Li et al., 2018).

Gelation Properties : N-(3-oxobutan-2-yl)benzamide derivatives have been synthesized and investigated for their gelation behavior, contributing to the understanding of molecular self-assembly and material science applications (P. Yadav et al., 2020).

Regulatory Aspects : The substance has been subject to regulatory actions, such as its placement into Schedule I of the Controlled Substances Act, highlighting its significance in legal and regulatory contexts (Federal Register, 2017).

Synthesis and Activity in Medicinal Chemistry : N-(3-oxobutan-2-yl)benzamide derivatives have been synthesized and evaluated for various biological activities, including neuroleptic and anti-inflammatory properties (S. Iwanami et al., 1981).

Cardiovascular Safety in Drug Development : Derivatives of N-(3-oxobutan-2-yl)benzamide have been explored for their potential as LpxC inhibitors in antibacterial drug development, with a focus on optimizing their cardiovascular safety profile (F. Cohen et al., 2019).

Future Directions

properties

IUPAC Name |

N-(3-oxobutan-2-yl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c1-8(9(2)13)12-11(14)10-6-4-3-5-7-10/h3-8H,1-2H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYLGVRCYAIRMBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)C)NC(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50389019 | |

| Record name | N-(3-oxobutan-2-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50389019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-oxobutan-2-yl)benzamide | |

CAS RN |

18227-62-8 | |

| Record name | N-(3-oxobutan-2-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50389019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

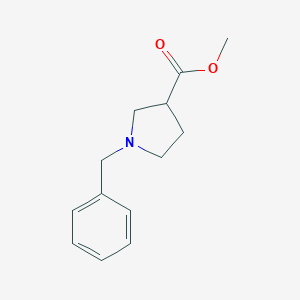

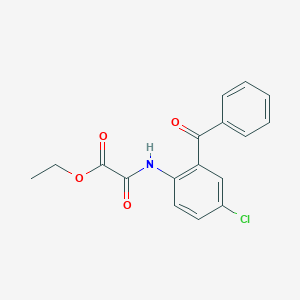

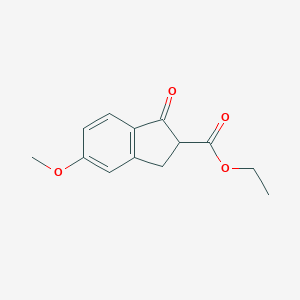

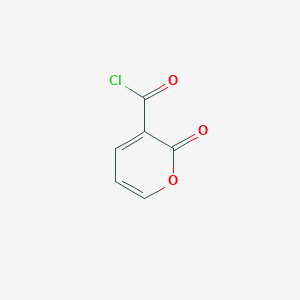

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.